molecular formula C10H12N2O3 B14421236 4-(3-Nitroanilino)butan-2-one CAS No. 85937-42-4

4-(3-Nitroanilino)butan-2-one

Cat. No.: B14421236
CAS No.: 85937-42-4
M. Wt: 208.21 g/mol
InChI Key: GOXCMUZUAJGHSM-UHFFFAOYSA-N
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Description

4-(3-Nitroanilino)butan-2-one is an organic compound that features a nitro group attached to an aniline moiety, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitroanilino)butan-2-one typically involves the reaction of 3-nitroaniline with a butanone derivative. One common method is the nucleophilic substitution reaction where 3-nitroaniline reacts with 2-butanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitroanilino)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

    Reduction: 4-(3-Aminoanilino)butan-2-one.

    Substitution: Various substituted anilino derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Nitroanilino)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Nitroanilino)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial or anticancer effects. The butanone moiety can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Comparison

4-(3-Nitroanilino)butan-2-one is unique due to the presence of both a nitro group and a butanone moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs like 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. This structural complexity also contributes to its diverse applications in various fields.

Properties

CAS No.

85937-42-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(3-nitroanilino)butan-2-one

InChI

InChI=1S/C10H12N2O3/c1-8(13)5-6-11-9-3-2-4-10(7-9)12(14)15/h2-4,7,11H,5-6H2,1H3

InChI Key

GOXCMUZUAJGHSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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